molecular formula C11H7BrClFN2O3 B11814557 1-((4-Bromo-2-fluorophenoxy)methyl)-4-chloro-1H-pyrazole-3-carboxylic acid

1-((4-Bromo-2-fluorophenoxy)methyl)-4-chloro-1H-pyrazole-3-carboxylic acid

Cat. No.: B11814557
M. Wt: 349.54 g/mol
InChI Key: CZROUKDDOSSNQK-UHFFFAOYSA-N
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Description

1-((4-Bromo-2-fluorophenoxy)methyl)-4-chloro-1H-pyrazole-3-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique combination of halogenated phenoxy and pyrazole carboxylic acid moieties, making it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Bromo-2-fluorophenoxy)methyl)-4-chloro-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The process often includes halogenation, nucleophilic substitution, and cyclization reactions. For instance, the initial step might involve the bromination of 2-fluorophenol, followed by a nucleophilic substitution with a chlorinated pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

1-((4-Bromo-2-fluorophenoxy)methyl)-4-chloro-1H-pyrazole-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could result in the formation of a new halogenated compound .

Scientific Research Applications

1-((4-Bromo-2-fluorophenoxy)methyl)-4-chloro-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((4-Bromo-2-fluorophenoxy)methyl)-4-chloro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((4-Bromo-2-fluorophenoxy)methyl)-4-chloro-1H-pyrazole-3-carboxylic acid stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C11H7BrClFN2O3

Molecular Weight

349.54 g/mol

IUPAC Name

1-[(4-bromo-2-fluorophenoxy)methyl]-4-chloropyrazole-3-carboxylic acid

InChI

InChI=1S/C11H7BrClFN2O3/c12-6-1-2-9(8(14)3-6)19-5-16-4-7(13)10(15-16)11(17)18/h1-4H,5H2,(H,17,18)

InChI Key

CZROUKDDOSSNQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)OCN2C=C(C(=N2)C(=O)O)Cl

Origin of Product

United States

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